

commercial availability of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-3-chloro-4-methylpyridine

Cat. No.: B1437285

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-3-chloro-4-methylpyridine**: Commercial Availability, Synthesis, and Applications for Researchers

Introduction: A Versatile Heterocyclic Building Block

2-Bromo-3-chloro-4-methylpyridine is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a pyridine core functionalized with bromo, chloro, and methyl groups, presents a unique combination of reactive sites. This molecular architecture makes it a highly sought-after intermediate for synthesizing complex target molecules. The strategic placement of two distinct halogen atoms—bromine and chlorine—allows for selective, stepwise chemical modifications, offering chemists precise control in constructing diverse molecular frameworks.^[1] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a representative synthesis protocol, key applications, and essential safety information.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of **2-Bromo-3-chloro-4-methylpyridine** is fundamental for its effective use in research and development. These properties dictate storage conditions, solvent selection, and reaction parameters.

Property	Value	Source
CAS Number	884495-42-5	[2] [3]
Alternate CAS	55404-31-4	[1] [4] [5] [6]
Molecular Formula	C ₆ H ₅ BrCIN	[2] [3] [4]
Molecular Weight	206.47 g/mol	[3] [4]
IUPAC Name	2-bromo-3-chloro-4-methylpyridine	[3]
Synonyms	2-Bromo-3-chloro-4-picoline, 3-Bromo-2-chloro-4-methylpyridine	[3] [4] [6]
Appearance	White to light yellow or off-white powder/solid	[1] [4]
Purity	Typically ≥97% or ≥99% (HPLC/GC)	[1] [2] [4]

Commercial Availability and Suppliers

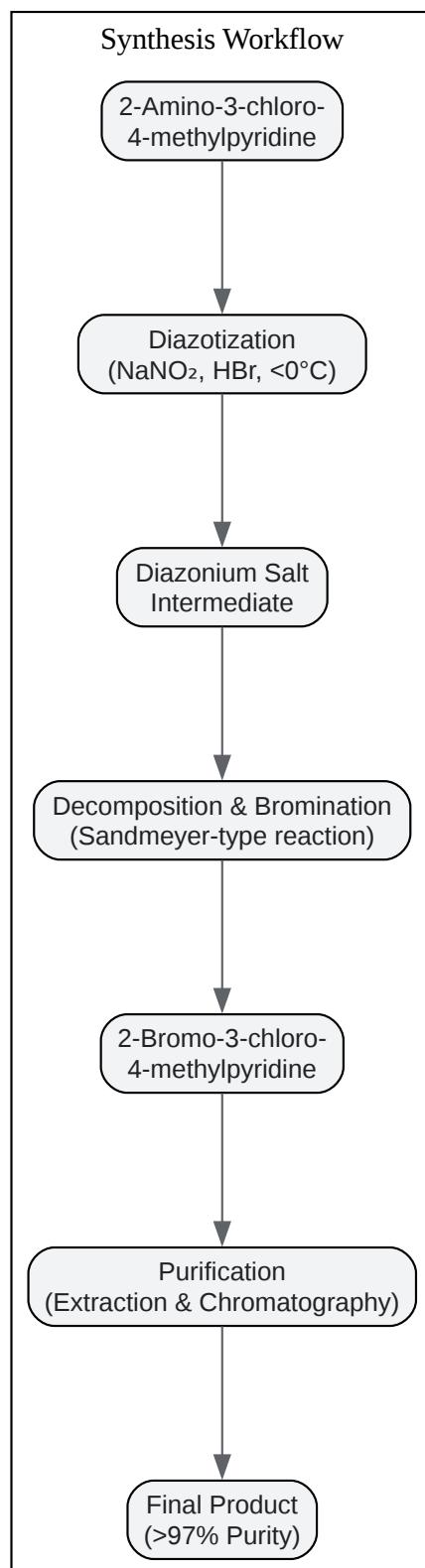
2-Bromo-3-chloro-4-methylpyridine is readily available from a variety of chemical suppliers specializing in advanced organic building blocks. Its accessibility facilitates its use in both academic research and industrial-scale synthesis. Researchers can procure this compound in quantities ranging from milligrams to kilograms.

Supplier	Typical Purity	Available Quantities
AOBChem USA	97%	250mg, 1g, 5g, 10g, 25g, 100g
Chem-Impex	≥99% (HPLC)	Inquire for details
Hangzhou Leap Chem Co., Ltd.	99% min (GC)	Inquire for details

Note: Stock levels and availability are subject to change. It is recommended to contact suppliers directly for current information.

Synthetic Protocol: A Representative Pathway

While commercially available, understanding the synthesis of **2-Bromo-3-chloro-4-methylpyridine** provides valuable context for its chemistry. A common and effective method for introducing a bromine atom at the 2-position of a pyridine ring is through a Sandmeyer-type reaction, starting from the corresponding 2-aminopyridine precursor. The protocol below is a representative procedure based on established chemical transformations for similar pyridine derivatives.^{[7][8][9]}

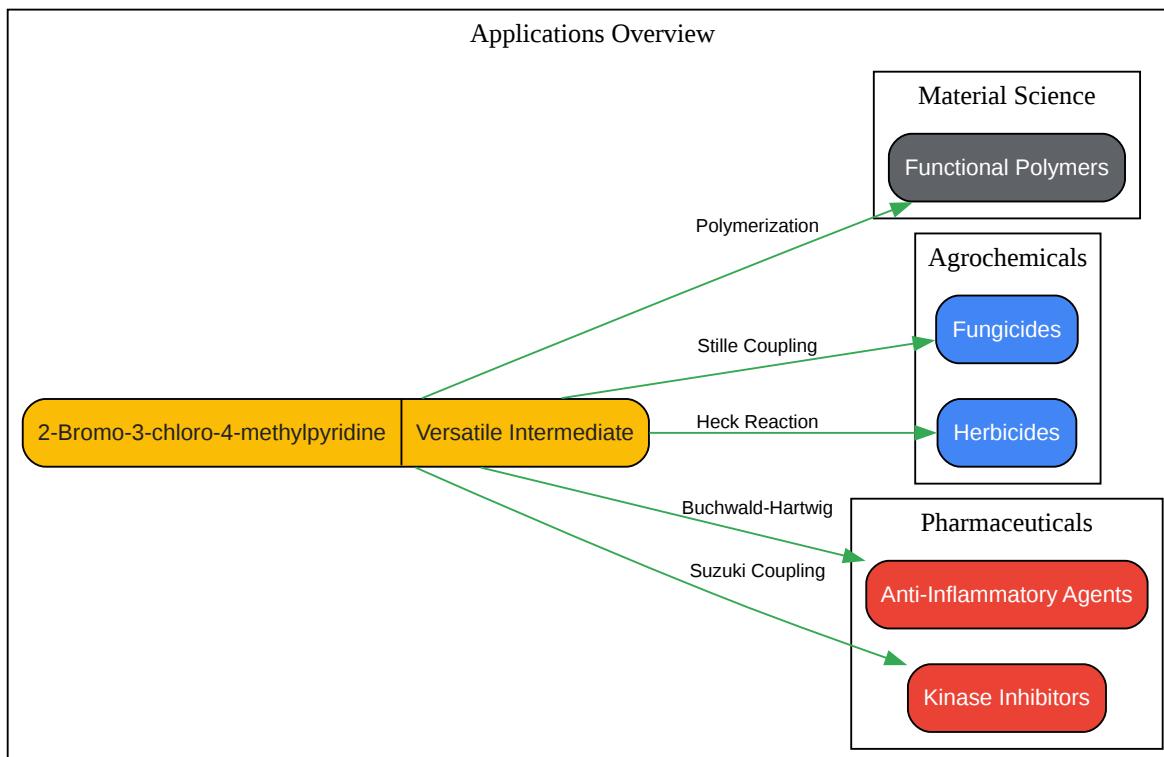

Proposed Synthesis from 2-Amino-3-chloro-4-methylpyridine

This synthesis involves the diazotization of 2-Amino-3-chloro-4-methylpyridine followed by the introduction of bromine.

Step-by-Step Methodology:

- Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-3-chloro-4-methylpyridine (1.0 eq) in 48% hydrobromic acid. Cool the resulting mixture to between -5 °C and 0 °C using an ice-salt bath.
- Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture while vigorously stirring and ensuring the temperature is maintained below 0 °C.
- Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
- Work-up: Slowly and carefully raise the temperature of the reaction mixture to 20 °C. The diazonium salt will decompose, releasing nitrogen gas and forming the desired **2-Bromo-3-chloro-4-methylpyridine**.
- Neutralization & Extraction: Adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.^[7] Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified using column chromatography or fractional distillation to yield the final product.


[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Bromo-3-chloro-4-methylpyridine**.

Core Applications in Research and Development

The unique structural features of **2-Bromo-3-chloro-4-methylpyridine** make it an exceptionally versatile building block. The differential reactivity of the C-Br and C-Cl bonds is key to its utility, as the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[\[10\]](#) This allows for selective functionalization at the 2-position while leaving the 3-position available for subsequent transformations.

- **Pharmaceutical Development:** This compound is a critical intermediate in the synthesis of novel pharmaceutical agents. The substituted pyridine scaffold is a common pharmacophore in drug design. It is used in developing kinase inhibitors for oncology, as well as anti-inflammatory and antimicrobial agents.[\[1\]](#)[\[4\]](#)[\[10\]](#)
- **Agrochemical Synthesis:** It serves as a precursor in the creation of advanced agrochemicals, including herbicides, fungicides, and insecticides, leveraging the bioactive potential of the pyridine ring.[\[1\]](#)[\[4\]](#)
- **Selective Cross-Coupling Reactions:** The presence of both bromo and chloro groups enables orthogonal reactivity. Chemists can selectively perform Suzuki, Stille, Heck, or Buchwald-Hartwig reactions at the more reactive C-Br bond, and then subsequently modify the C-Cl bond under different conditions.[\[1\]](#)[\[11\]](#)
- **Material Science:** The halogenated aromatic nature of the molecule makes it a candidate for investigation in the development of functionalized polymers, resins, and materials for organic electronics.[\[1\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Key applications stemming from **2-Bromo-3-chloro-4-methylpyridine**.

Safety, Handling, and Spectroscopic Profile Hazard Identification and Safe Handling

According to GHS classifications, **2-Bromo-3-chloro-4-methylpyridine** is considered a hazardous substance.^[3] Adherence to strict safety protocols is mandatory.

- GHS Hazard Statements:

- H315: Causes skin irritation.^[3]

- H319: Causes serious eye irritation.[[3](#)]
- H335: May cause respiratory irritation.[[3](#)]
- H302: Harmful if swallowed.[[3](#)]
- Precautionary Measures:
 - Handle only in a well-ventilated area, preferably within a chemical fume hood.[[12](#)][[13](#)]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[[12](#)]
 - Avoid breathing dust, fumes, or vapors.[[13](#)]
 - Wash hands thoroughly after handling.[[12](#)][[14](#)]
 - Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[[12](#)][[13](#)]

Predicted Spectroscopic Data

For unambiguous characterization, spectroscopic analysis is essential. While experimental spectra should always be acquired for confirmation, the following data are predicted based on the compound's structure.[[15](#)]

Technique	Predicted Observations
¹ H NMR (CDCl ₃)	Three distinct signals in the aromatic region (likely between δ 7.0-8.5 ppm) and one singlet for the methyl group protons (around δ 2.3-2.6 ppm).
¹³ C NMR (CDCl ₃)	Six distinct signals are expected: five for the pyridine ring carbons and one for the methyl carbon. The carbon attached to the bromine (C-2) would be significantly downfield.
IR (Neat)	Characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N (aromatic ring stretching), and C-Halogen bonds.
Mass Spec. (EI)	A prominent molecular ion peak cluster [M] ⁺ and [M+2] ⁺ with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. [15] Common fragmentation would involve the loss of Br, Cl, or CH ₃ .

Conclusion

2-Bromo-3-chloro-4-methylpyridine stands out as a high-value, commercially accessible building block for chemical synthesis. Its dual halogenation provides a platform for selective and complex molecular engineering, driving innovation in drug discovery, agrochemical science, and materials research. By understanding its properties, synthesis, and safe handling procedures, researchers can effectively harness the synthetic potential of this versatile intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leapchem.com [leapchem.com]
- 2. aobchem.com [aobchem.com]
- 3. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-chloro-3-bromo-4-methylpyridine, CasNo.55404-31-4 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 6. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbino.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [commercial availability of 2-Bromo-3-chloro-4-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1437285#commercial-availability-of-2-bromo-3-chloro-4-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com